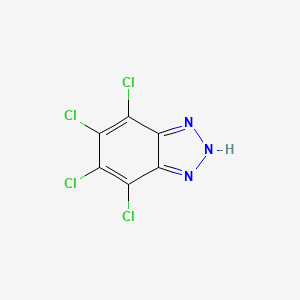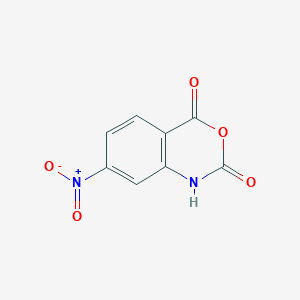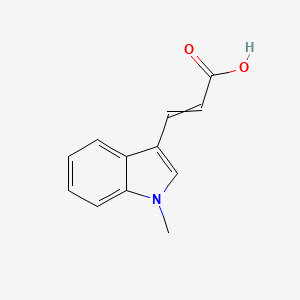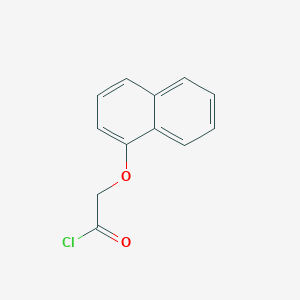
(1-Naphthyloxy)acetyl chloride
概要
説明
“(1-Naphthyloxy)acetyl chloride” is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da . It is also known as acetyl chloride, (1-naphthalenyloxy)- .
Molecular Structure Analysis
The systematic name for “this compound” is (naphthalen-1-yloxy)acetyl chloride . The SMILES representation is c1ccc2c(c1)cccc2OCC(=O)Cl .Chemical Reactions Analysis
Acyl chlorides, such as “this compound”, are extremely reactive. They are susceptible to attack by nucleophiles, with the overall result being a replacement of the chlorine atom by something else . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 339.0±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 58.2±3.0 kJ/mol, a flash point of 125.6±20.8 °C, an index of refraction of 1.616, and a molar refractivity of 60.3±0.3 cm3 .科学的研究の応用
Fluorescent Reagent Development
Organic Synthesis and Anti-inflammatory Activity
G. Sahin et al. (2001) conducted research on the synthesis of new compounds using 1-(1-naphthyloxy)acetyl derivatives, leading to the discovery of substances with significant anti-inflammatory activities. This work not only demonstrates the chemical versatility of (1-naphthyloxy)acetyl chloride in synthesizing a variety of biologically active compounds but also its potential in developing new anti-inflammatory drugs without significant side effects (G. Sahin et al., 2001).
Novel Heterocyclic Polyimides
S. Mallakpour et al. (2000) explored the use of 1-naphthylacetic acid, a related compound, to synthesize novel heterocyclic polyimides containing naphthalene moieties. These materials, produced via cycloaddition reactions, exhibit unique fluorescence properties and could have applications in creating advanced materials with specific photophysical behaviors. This research underscores the role of naphthalene derivatives in developing new polymeric materials with potential applications in electronics and materials science (S. Mallakpour et al., 2000).
Catalysis in Organic Reactions
A study by Yingying Luo et al. (2012) investigated the use of chloroaluminate ionic liquids in the acetylation of pyrene to 1-acetylpyrene, highlighting the role of this compound derivatives in facilitating such reactions. This research demonstrates the compound's utility in enhancing the efficiency and environmental friendliness of organic synthesis processes (Yingying Luo et al., 2012).
Enzyme Inhibition for Therapeutic Applications
M. Abbasi et al. (2015) studied the enzyme inhibition activity of various sulfonamides derived from dagenan chloride, related to naphthylamine compounds. This work illustrates the potential of this compound derivatives in the development of enzyme inhibitors with applications in treating inflammatory and diabetic conditions (M. Abbasi et al., 2015).
作用機序
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
(1-Naphthyloxy)acetyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions . Acylation is a process where an acyl group is transferred to a substrate. In the case of this compound, the acyl group is (1-Naphthyloxy)acetyl. This compound can react with weak nucleophiles such as alcohols and water, leading to the formation of esters or other acylated products .
Safety and Hazards
生化学分析
Biochemical Properties
(1-Naphthyloxy)acetyl chloride plays a significant role in biochemical reactions, particularly in the acetylation of proteins and other biomolecules. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to target molecules . This compound can modify the activity, stability, and function of proteins by acetylating lysine residues, thereby influencing various cellular processes . Additionally, this compound can interact with nucleic acids and other biomolecules, affecting their structure and function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell signaling pathways by modifying the acetylation status of key signaling proteins, thereby altering their activity and interactions . This compound also affects gene expression by acetylating histones and other transcriptional regulators, leading to changes in chromatin structure and transcriptional activity . Furthermore, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to acetylate proteins and other biomolecules. This compound can bind to the active sites of acetyltransferases, facilitating the transfer of acetyl groups to target molecules . By acetylating lysine residues on proteins, this compound can modulate their activity, stability, and interactions with other biomolecules . Additionally, this compound can influence gene expression by acetylating histones and other transcriptional regulators, thereby affecting chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, protein activity, and metabolic pathways . In vitro and in vivo studies have shown that the temporal effects of this compound can vary depending on the experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have been observed in animal studies, where specific dosages are required to elicit particular biological responses . It is essential to carefully control the dosage of this compound in animal experiments to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to protein acetylation and deacetylation . This compound interacts with enzymes such as acetyltransferases and deacetylases, which regulate the acetylation status of proteins and other biomolecules . By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels . Additionally, this compound can affect the metabolism of nucleic acids and other biomolecules, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules . Understanding the transport and distribution of this compound is crucial for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments or organelles, where it exerts its effects on proteins and other biomolecules . The localization of this compound can influence its activity and function, as well as its interactions with other cellular components . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects .
特性
IUPAC Name |
2-naphthalen-1-yloxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOORULWLQVVPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303442 | |
| Record name | (1-naphthyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2007-12-7 | |
| Record name | 2007-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-naphthyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

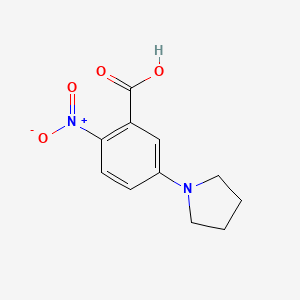

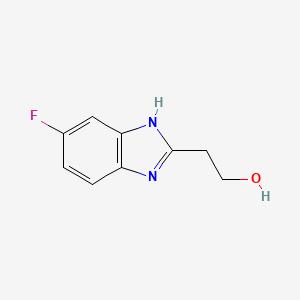


![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)



